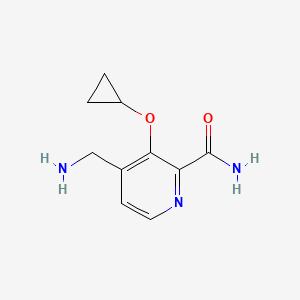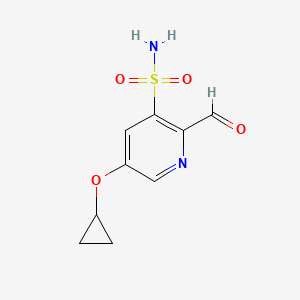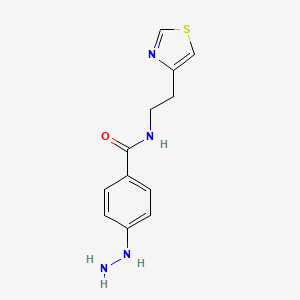
6-Methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group and a 3-methylpiperidin-1-yl group
準備方法
The synthesis of 6-Methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-amine typically involves multi-step organic reactionsFor instance, the synthesis might involve the reaction of 2-chloro-6-methylpyrimidine with 3-methylpiperidine under basic conditions to yield the desired product . Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, possibly using catalytic processes and continuous flow techniques.
化学反応の分析
6-Methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, which can reduce any present nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, where halogen atoms can be replaced by nucleophiles like amines or thiols.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
科学的研究の応用
6-Methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in binding studies.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 6-Methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The piperidine moiety can enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The pyrimidine ring can interact with nucleic acids or proteins, influencing biological pathways and cellular processes.
類似化合物との比較
Similar compounds to 6-Methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-amine include other pyrimidine derivatives with different substituents. For example:
2-(3-Methylpiperidin-1-yl)pyrimidin-4-amine: Lacks the methyl group at the 6-position, which may affect its binding affinity and biological activity.
6-Methyl-2-(piperidin-1-yl)pyrimidin-4-amine: Has a piperidine ring without the methyl group, which can influence its chemical reactivity and pharmacokinetic properties.
2-(3-Methylpiperidin-1-yl)-6-phenylpyrimidin-4-amine: Contains a phenyl group, which can enhance its hydrophobic interactions and potentially increase its potency in biological assays.
These comparisons highlight the importance of specific substituents in determining the chemical and biological properties of pyrimidine derivatives.
特性
分子式 |
C11H18N4 |
|---|---|
分子量 |
206.29 g/mol |
IUPAC名 |
6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C11H18N4/c1-8-4-3-5-15(7-8)11-13-9(2)6-10(12)14-11/h6,8H,3-5,7H2,1-2H3,(H2,12,13,14) |
InChIキー |
ZLCOLYZZUBARLA-UHFFFAOYSA-N |
正規SMILES |
CC1CCCN(C1)C2=NC(=CC(=N2)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-[(4-Chlorophenyl)phosphoryl]diaziridine](/img/structure/B14803176.png)
![ethyl 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylate](/img/structure/B14803181.png)
![(E)-1-(2-(benzyloxy)-4-methoxyphenyl)-3-(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)prop-2-en-1-one](/img/structure/B14803186.png)
![(2S)-3-hydroxy-2-[[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]amino]propanoic acid](/img/structure/B14803189.png)


methanone](/img/structure/B14803202.png)

![[(3S,8R,9S,10R,13S,14S)-17-acetamido-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14803213.png)

![4-(methanesulfonamido)-N-methyl-N-[2-[(1-methylbenzimidazol-2-yl)methylamino]ethyl]benzenesulfonamide](/img/structure/B14803265.png)


![4-{[(E)-(4-chlorophenyl)methylidene]amino}-N-cyclohexylbenzenesulfonamide](/img/structure/B14803275.png)
